molecular formula C18H34O B13955656 7-Octadecenal CAS No. 56555-00-1

7-Octadecenal

Cat. No.: B13955656
CAS No.: 56555-00-1
M. Wt: 266.5 g/mol
InChI Key: GZCDEEDYUSVIMN-UHFFFAOYSA-N
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Description

7-Octadecenal, also known as (Z)-7-Octadecenal, is an unsaturated aldehyde with the molecular formula C18H34O. It is a long-chain aliphatic aldehyde that is commonly found in various natural sources, including plant and animal tissues. This compound is known for its distinctive odor and is often used in the fragrance industry. Additionally, this compound plays a significant role in various biological processes and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of oleic acid or its derivatives. The process typically includes the use of oxidizing agents such as potassium permanganate or ozone, followed by reduction to yield the desired aldehyde. Another method involves the hydroformylation of olefins, where an olefin is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form the aldehyde.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of oleic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions, using catalysts such as rhodium or cobalt complexes to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

7-Octadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 7-octadecenoic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 7-octadecenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, ozone, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: 7-Octadecenoic acid

    Reduction: 7-Octadecenol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Octadecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studies have shown that this compound plays a role in pheromone signaling in insects and other animals.

    Medicine: Research has explored its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 7-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins and other biomolecules, leading to changes in their structure and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, including those involved in signaling pathways and metabolic processes.

Comparison with Similar Compounds

7-Octadecenal can be compared with other similar long-chain aldehydes, such as:

    9-Octadecenal: Another unsaturated aldehyde with a double bond at the 9th position.

    Hexadecanal: A saturated aldehyde with a shorter carbon chain.

    Octadecanal: A saturated aldehyde with the same carbon chain length but without the double bond.

The uniqueness of this compound lies in its specific double bond position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

56555-00-1

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-7-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h11-12,18H,2-10,13-17H2,1H3

InChI Key

GZCDEEDYUSVIMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCC=O

Origin of Product

United States

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